Erioside

Description

Structure

3D Structure

Properties

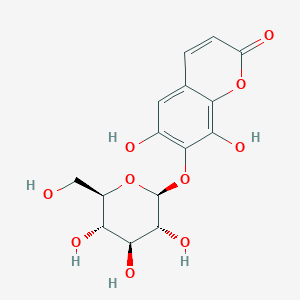

IUPAC Name |

6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDYBVVCXLYFO-ZAPJGREFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hyperoside: A Technical Guide to Natural Sources, Plant Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonoid glycoside (quercetin-3-O-β-D-galactoside), is a natural compound of significant interest to the pharmaceutical and nutraceutical industries. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, hyperoside is a promising candidate for drug development. This technical guide provides an in-depth overview of the primary natural sources of hyperoside, detailed protocols for its extraction and purification from plant matrices, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.

Natural Sources of Hyperoside

Hyperoside is widely distributed throughout the plant kingdom. It is particularly abundant in species within the Hypericaceae, Rosaceae, Lamiaceae, and Polygonaceae families. The concentration of hyperoside can vary significantly depending on the plant species, the part of the plant used, and the geographical location and growing conditions. A summary of notable plant sources and their reported hyperoside content is presented in Table 1.

Table 1: Natural Plant Sources of Hyperoside and Reported Content

| Plant Species | Family | Plant Part | Hyperoside Content (mg/g dry weight unless otherwise specified) |

| Hypericum perforatum (St. John's Wort) | Hypericaceae | Aerial parts | 4.6 - 4.9[1] |

| Crataegus pinnatifida (Hawthorn) | Rosaceae | Buds | 0.85 - 2.7[1] |

| Cuscuta chinensis | Convolvulaceae | Seeds | 2.79 - 6.502[1] |

| Geranium robertianum | Geraniaceae | Dried herb | 0.0364[1] |

| Zanthoxylum bungeanum | Rutaceae | Leaves | 65.6 (in purified extract)[2] |

| Albizia julibrissin (Mimosa) | Fabaceae | Foliage | 8.3 (0.83%)[3] |

| Drosera rotundifolia | Droseraceae | Whole plant | Not specified[4] |

| Prunella vulgaris | Lamiaceae | Whole plant | Not specified[4] |

| Rumex acetosella | Polygonaceae | Whole plant | Not specified[4] |

| Camptotheca acuminata | Nyssaceae | Not specified | Not specified[4] |

Plant Extraction and Purification of Hyperoside

The extraction and purification of hyperoside from plant material typically involve initial solvent extraction followed by various chromatographic techniques to isolate the compound of interest. The choice of solvent and purification method depends on the plant matrix and the desired purity of the final product.

General Experimental Workflow

A general workflow for the extraction and purification of hyperoside from a plant source is depicted in the following diagram.

References

- 1. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]

- 2. Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of hyperoside and quercitrin from mimosa (Albizia julibrissin) foliage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperoside - Wikipedia [en.wikipedia.org]

The In Vitro Biological Activity of Erioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavanone glycoside chemically identified as eriodictyol 7-O-β-D-glucopyranoside, is a naturally occurring flavonoid found in various plant sources. Flavonoids as a class are well-recognized for their diverse pharmacological activities, and this compound is emerging as a compound of significant interest for its potential therapeutic applications. Due to the limited availability of direct research on this compound, this guide incorporates data from its closely related structural analog, Eriocitrin (eriodictyol 7-O-rutinoside). The structural similarity, differing only in the glycosidic moiety, suggests comparable mechanisms of biological action. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and development.

Anti-inflammatory Activity

Eriocitrin has demonstrated significant anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the downregulation of pro-inflammatory cytokines and enzymes, and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

Eriocitrin has been shown to reduce the secretion of several key mediators of inflammation. In vitro studies have demonstrated a dose-dependent reduction in nitric oxide (NO), a potent inflammatory molecule.[1][2][3] Furthermore, Eriocitrin treatment has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]

| Parameter | Cell Line | Treatment | Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS Stimulation + Eriocitrin | Not Specified | Inhibition of NO secretion | [1][3] |

| IL-1β Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3] |

| IL-6 Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3][4] |

| IL-8 Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [2] |

| TNF-α Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3][4] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of Eriocitrin are linked to its ability to modulate critical intracellular signaling cascades. Notably, it has been shown to inhibit the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.[1][2][3] By suppressing these pathways, Eriocitrin can effectively reduce the expression of downstream inflammatory genes. Conversely, Eriocitrin has been found to upregulate the anti-inflammatory cytokine IL-10 and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[1][2][3][4]

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocol: In Vitro Nitric Oxide Inhibitory Assay

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in the supernatant of cultured RAW 264.7 macrophage cells using the Griess reagent.[5]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

This compound/Eriocitrin dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

-

Spectrophotometer (540 nm)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound/Eriocitrin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to the supernatant.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

Antioxidant Activity

This compound and its analogs exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Free Radical Scavenging Activity

The antioxidant capacity of Eriocitrin has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[6][7] These assays consistently demonstrate the potent free radical scavenging ability of Eriocitrin.

| Assay | Compound | IC50 (µM) | Reference |

| DPPH | Eriocitrin | Varies (Potent) | [6] |

| ABTS (TEAC) | Eriocitrin | Varies (Potent) | [6] |

| FRAP | Eriocitrin | Varies (Potent) | [6] |

| ORAC | Eriocitrin | Varies (Most Potent) | [6] |

IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of a compound using the stable DPPH radical.[8][9][10][11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound/Eriocitrin stock solution

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (517 nm)

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the this compound/Eriocitrin sample and the positive control in the same solvent.

-

In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.

-

Add 100 µL of the DPPH solution to all wells except the blank.

-

For the blank, add 100 µL of the solvent instead of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Caption: Workflow for the DPPH antioxidant assay.

Anti-cancer Activity

Emerging evidence suggests that Eriocitrin possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines, indicating its potential as a chemotherapeutic or chemopreventive agent.

Cytotoxicity and Anti-proliferative Effects

Eriocitrin has been shown to exhibit cytotoxicity against lung adenocarcinoma cells (A549 and H1299) in a concentration-dependent manner.[12] Studies have demonstrated that Eriocitrin can significantly reduce the viability of these cancer cells.[12]

| Cell Line | Cancer Type | Treatment | Concentration | Observed Effect | Reference |

| A549 | Lung Adenocarcinoma | Eriocitrin | 0-160 µM | Concentration-dependent decrease in cell viability | [12] |

| H1299 | Lung Adenocarcinoma | Eriocitrin | 0-160 µM | Concentration-dependent decrease in cell viability | [12] |

Induction of Apoptosis and Modulation of Cancer-Related Pathways

The anti-cancer activity of Eriocitrin is associated with its ability to induce apoptosis (programmed cell death) in cancer cells. It has been reported to trigger ferroptosis, a form of iron-dependent cell death, in lung adenocarcinoma cells.[12] Furthermore, Eriocitrin has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[12] In other cancer models, Eriocitrin has been implicated in the inhibition of angiogenesis through the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Cell culture medium and supplements

-

This compound/Eriocitrin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound/Eriocitrin for a specified period (e.g., 24, 48 hours). Include untreated and vehicle controls.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value can be calculated.

Neuroprotective Effects

This compound and its derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.[16][17]

Protection Against Oxidative Stress-Induced Neuronal Damage

The antioxidant properties of Eriocitrin are central to its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species and upregulating endogenous antioxidant defenses through the Nrf2 pathway.[4][18]

Modulation of Neuro-inflammatory and Apoptotic Pathways

In the context of neurological disorders, inflammation and apoptosis are key pathological processes. Eriocitrin has been found to alleviate neuro-inflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines in the brain.[4][18] It also exhibits anti-apoptotic effects in neuronal cells, further contributing to its neuroprotective profile.[17]

Caption: this compound's neuroprotective mechanisms.

Experimental Protocol: Western Blot for Signaling Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the modulation of signaling pathways.[19][20][21][22][23]

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target signaling proteins (e.g., p-NF-κB, Nrf2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in an appropriate buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

The in vitro evidence strongly suggests that this compound, and its close analog Eriocitrin, possess a remarkable spectrum of biological activities, including potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. These activities are underpinned by the modulation of multiple, interconnected signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models of disease. Such research will be instrumental in translating the promising in vitro findings into novel therapeutic strategies for a range of human pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. jddtonline.info [jddtonline.info]

- 4. Eriocitrin alleviates oxidative stress and inflammatory response in cerebral ischemia reperfusion rats by regulating phosphorylation levels of Nrf2/NQO-1/HO-1/NF-κB p65 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Eriocitrin inhibits epithelial-mesenchymal transformation (EMT) in lung adenocarcinoma cells via triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Eriocitrin and its derivatives against Alzheimer's disease: Cumulative accounts of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eriocitrin Alleviates Inflammation and Oxidative Stress in Subarachnoid Hemorrhage by Regulating DUSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 23. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

Erioside and Related Compounds: A Technical Guide to Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic effects of Erioside and structurally related flavonoid and iridoid glycosides, including Eriodictyol, Hyperoside, and Salidroside. The document details the molecular mechanisms, key signaling pathways, and experimental evidence supporting their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. All quantitative data from cited preclinical studies are summarized in structured tables, and detailed experimental protocols for key assays are provided.

Anticancer Effects of Eriodictyol

Eriodictyol, a flavonoid closely related to this compound, has demonstrated significant anticancer activity, particularly against human lung cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival signaling pathways.

Quantitative Data on Anticancer Activity

| Parameter | Cell Line | Value | Reference |

| IC50 | A549 (Human Lung Cancer) | 50 µM | [1][2][3] |

| IC50 | FR2 (Non-cancerous) | 95 µM | [1][2][3] |

| Effect on Protein Expression | A549 | Dose-dependent downregulation of Bcl-2 | [1] |

| Effect on Protein Expression | A549 | Dose-dependent upregulation of Bax | [1] |

| Cell Cycle Arrest | A549 | G2/M Phase | [1][2] |

Key Signaling Pathway: PI3K/Akt/mTOR

Eriodictyol effectively inhibits the mTOR/PI3K/Akt signaling pathway in a dose-dependent manner in human lung cancer cells.[1][2] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition is a key strategy in cancer therapy.

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Eriodictyol.

Experimental Protocols

-

Cell Culture : A549 human lung cancer cells and non-cancerous FR2 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment : Cells are seeded in 96-well plates. After reaching confluency, they are treated with varying concentrations of Eriodictyol (e.g., 0-100 µM) for a specified period (e.g., 24-72 hours).

-

MTT Addition : 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.

-

Absorbance Reading : The absorbance is measured at 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by non-linear regression analysis.

-

Principle : The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes like JC-1 are used to measure ΔΨm. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

-

Procedure :

-

Cells are treated with Eriodictyol at various concentrations.

-

After treatment, cells are incubated with a JC-1 staining solution (e.g., 5 µg/ml) at 37°C for 15-30 minutes.

-

Cells are washed with PBS.

-

The fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[4][5]

-

-

Cell Lysis : After treatment with Eriodictyol, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer : Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and with antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification : Band intensities are quantified using densitometry software.

Neuroprotective Effects of Salidroside

Salidroside, a glucoside of tyrosol found in Rhodiola species, exhibits potent neuroprotective effects in models of cerebral ischemia. Its mechanism is largely attributed to its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.

Quantitative Data on Neuroprotective Activity

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Infarct Size | Rat MCAO | Salidroside (30 mg/kg) | Significantly reduced | [6] |

| Neurological Function | Rat MCAO | Salidroside (30 mg/kg) | Improved neurological score | [6] |

| Protein Expression | Rat MCAO | Salidroside (30 mg/kg) | Increased Nrf2 and HO-1 expression | [6] |

| Oxidative Stress Markers | Rat MCAO | Salidroside (30 mg/kg) | Increased SOD and GST activity, reduced MDA levels | [6] |

Key Signaling Pathway: Nrf2/ARE

Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Salidroside, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione S-transferase (GST).

Caption: Nrf2/ARE antioxidant pathway activated by Salidroside.

Experimental Protocols

-

Animal Preparation : Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C.

-

Surgical Procedure :

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A nylon monofilament (e.g., 4-0) with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia.

-

-

Treatment : Salidroside (e.g., 30 mg/kg) or vehicle is administered (e.g., intraperitoneally) at the onset of reperfusion.

-

Outcome Assessment :

-

Neurological Deficit Scoring : Evaluated at 24 hours post-MCAO on a scale (e.g., 0-5), where 0 is no deficit and 5 is severe deficit.

-

Infarct Volume Measurement : Rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white. The infarct volume is calculated using image analysis software.[8]

-

Anti-inflammatory Effects of Iridoids

Iridoids, a class of secondary metabolites to which this compound belongs, exhibit significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB.

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Treatment Dose | Effect | Reference |

| Geniposidic acid | TPA-induced mouse ear edema | 0.1 mg/ear | 91.01% ± 3.87% inhibition | [9] |

| Aucubin | TPA-induced mouse ear edema | 0.1 mg/ear | 71.54% ± 5.43% inhibition | [9] |

| Catalposide | LPS-stimulated RAW 264.7 macrophages | Varies | Dose-dependent inhibition of NO production | |

| Various Iridoids | LPS-stimulated RAW 264.7 macrophages | Varies | Inhibition of TNF-α, IL-1, and IL-6 production | [3] |

Key Signaling Pathway: NF-κB

Many iridoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Iridoids can prevent the degradation of IκBα, thereby blocking NF-κB activation.

Caption: NF-κB signaling pathway inhibited by Iridoids.

Experimental Protocols

-

Principle : Subplantar injection of carrageenan induces an acute, localized inflammatory response characterized by edema (swelling). The reduction in paw volume is used to assess the efficacy of anti-inflammatory agents.

-

Procedure :

-

Male Wistar or Sprague-Dawley rats are used.

-

The baseline paw volume of the right hind paw is measured using a plethysmometer.

-

The test compound (e.g., an iridoid) or a reference drug (e.g., Indomethacin, 5-10 mg/kg) is administered intraperitoneally or orally.

-

After a set time (e.g., 30-60 minutes), 100 µL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[10][11]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis : The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

-

Sample Collection : Paw tissue from the carrageenan-induced edema model is homogenized, or serum is collected from blood samples. For in vitro studies, the supernatant from cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages) is collected.

-

ELISA Procedure :

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

The plate is washed, and samples or standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.

-

The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

-

Principle : This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Procedure :

-

Cells (e.g., HEK293 or HeLa) are seeded in a 96-well plate and co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cells are pre-treated with the test compound for 1 hour before being stimulated with an NF-κB activator (e.g., TNF-α or PMA).[12][13]

-

After an incubation period (e.g., 6-24 hours), cells are lysed.

-

Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[14]

-

References

- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol: A Comprehensive Technical Guide to its Mechanisms of Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic requested was "erioside." However, publicly available scientific literature on a compound with this specific name is sparse. Based on the phonetic similarity and the extensive research available, this whitepaper will focus on eriodictyol , a well-characterized flavonoid, assuming it to be the intended subject of inquiry.

Introduction

Eriodictyol is a natural flavonoid predominantly found in citrus fruits and certain medicinal plants.[1][2] It has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of eriodictyol, with a focus on its molecular targets and signaling pathways. The information presented is intended to support further research and drug development efforts.

Core Hypotheses of Eriodictyol's Mechanism of Action

Eriodictyol's biological activities are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. The central hypothesis is that eriodictyol exerts its primary protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

A substantial body of evidence points to the Nrf2/ARE pathway as a primary target of eriodictyol.[2][3][4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative stress or in the presence of inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[3][7]

Key downstream targets of the Nrf2 pathway upregulated by eriodictyol include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][4][8] Eriodictyol has been shown to induce HO-1 expression in a dose- and time-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and human retinal pigment epithelial (ARPE-19) cells.[3][4] This upregulation of HO-1 is a critical component of eriodictyol's protective effects against oxidative stress-induced cell death.[3][8]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).[2][4]

-

γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6]

The activation of the Nrf2/ARE pathway by eriodictyol leads to a long-term enhancement of the cell's antioxidant capacity, offering more sustained protection against oxidative damage compared to direct-acting antioxidants.[2][4]

Eriodictyol exhibits significant anti-inflammatory activity by modulating key inflammatory signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Eriodictyol has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][9][10] This inhibitory effect on NF-κB is, in part, mediated by the activation of the Nrf2/HO-1 pathway.[2][9]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Eriodictyol can influence the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses.[3][10] For instance, eriodictyol's induction of HO-1 is mediated through the ERK pathway.[3][8]

Eriodictyol has demonstrated potent anticancer effects in various cancer cell lines.[11][12] Its mechanisms of action in cancer cells are primarily centered on the induction of apoptosis and cell cycle arrest.

-

Mitochondrial-Mediated Apoptosis: Eriodictyol can trigger the intrinsic pathway of apoptosis by modulating the expression of the Bcl-2 family of proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[11]

-

Cell Cycle Arrest: Eriodictyol can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[11][12] This prevents the proliferation of malignant cells.

-

Inhibition of Pro-Survival Signaling Pathways: Eriodictyol has been shown to inhibit the mTOR/PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the mechanisms of action of eriodictyol.

Table 1: In Vitro Cytotoxicity of Eriodictyol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |

| A549 | Human Lung Cancer | 50 | Not Specified | [11][12] |

| FR2 | Non-cancerous | 95 | Not Specified | [11][12] |

| CaoV3 | Ovarian Cancer | 229.74 ± 5.13 | 24 hours | [13] |

| CaoV3 | Ovarian Cancer | 38.44 ± 4.68 | 48 hours | [13] |

| A2780 | Ovarian Cancer | 248.32 ± 2.54 | 24 hours | [13] |

| A2780 | Ovarian Cancer | 64.28 ± 3.19 | 48 hours | [13] |

Table 2: Modulation of Protein Expression by Eriodictyol

| Cell Line | Protein | Effect of Eriodictyol Treatment | Reference |

| HUVECs | HO-1 | Upregulation (Dose-dependent) | [3] |

| HUVECs | Nrf2 (nuclear) | Increased Translocation | [3] |

| ARPE-19 | HO-1 | Upregulation (Dose-dependent) | [4] |

| ARPE-19 | NQO-1 | Upregulation (Dose-dependent) | [4] |

| ARPE-19 | Nrf2 (nuclear) | Increased Translocation | [4] |

| A549 | Bax | Upregulation | [11][12] |

| A549 | Bcl-2 | Downregulation | [11][12] |

| PC12 | HO-1 | Upregulation | [6] |

| PC12 | γ-GCS | Upregulation | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on eriodictyol's mechanisms of action.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been used, including human umbilical vein endothelial cells (HUVECs), human retinal pigment epithelial (ARPE-19) cells, human lung cancer (A549) cells, and rat pheochromocytoma (PC12) cells.[3][4][6][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Eriodictyol Treatment: Eriodictyol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of eriodictyol for a specified duration (e.g., 24 or 48 hours).

-

MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[11][12]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol Outline for Nrf2 Nuclear Translocation:

-

Cells are treated with eriodictyol for the desired time.

-

Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein concentrations of the fractions are determined using a protein assay (e.g., BCA assay).

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Nrf2.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to normalize the data.[4]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol Outline:

-

Cells are treated with eriodictyol.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

Visualizations

Signaling Pathways

References

- 1. foodstruct.com [foodstruct.com]

- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eriodictyol regulated ferroptosis, mitochondrial dysfunction, and cell viability via Nrf2/HO-1/NQO1 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of Erioside: A Technical Guide to Novel Target Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of Novel Biological Targets of the Flavonoid Erioside.

This in-depth whitepaper provides a roadmap for the scientific community to explore the full therapeutic potential of this compound, a naturally occurring flavonoid found in citrus fruits. This document outlines the current understanding of this compound's biological activity, and details robust experimental methodologies for the discovery and validation of its novel molecular targets. This guide is intended to empower researchers to unlock new avenues for drug development across a range of therapeutic areas.

Introduction to this compound and its Therapeutic Potential

This compound, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a glycosidic form of the flavanone eriodictyol.[1] Found abundantly in lemons and other citrus fruits, this compound and its aglycone, eriodictyol, have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These properties suggest its potential in the prevention and treatment of a variety of diseases.

The therapeutic effects of this compound are attributed to its interaction with various biological targets and its modulation of key signaling pathways. Understanding the complete target profile of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a framework for the systematic discovery of these targets.

Chemical Structures:

-

This compound (Eriocitrin): A flavanone composed of an eriodictyol backbone linked to a rutinose sugar moiety at the 7-hydroxyl group.[4][5]

-

Eriodictyol: The aglycone of this compound, lacking the sugar moiety.[2][6]

Known Biological Targets and Signaling Pathways of this compound

Preliminary research has identified several key biological targets and signaling pathways that are modulated by this compound and its aglycone, eriodictyol. These findings provide a foundation for further investigation into its therapeutic applications.

Table 1: Known Biological Targets and Modulated Signaling Pathways of this compound and its Metabolites

| Target/Pathway | Compound | Effect | Disease Relevance |

| Carbonic Anhydrase VA (CA VA) | Eriocitrin | Inhibition | Metabolic disorders |

| VEGFR2-mediated PI3K/AKT/mTOR Pathway | Eriocitrin | Inhibition | Cancer (anti-angiogenesis) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway | Eriodictyol | Activation | Oxidative stress-related diseases, neuroprotection |

| MAPK/ERK Signaling Pathway | Eriocitrin | Regulation | Cancer, Inflammation |

Quantitative Analysis of this compound Interactions

To facilitate further research and development, it is essential to quantify the interactions between this compound and its biological targets. The following table summarizes the available quantitative data.

Table 2: Quantitative Data on the Biological Activity of this compound and its Metabolites

| Compound | Target/Activity | Quantitative Value | Assay/Cell Type |

| Eriocitrin | Human Carbonic Anhydrase VA | K_i_ = 0.15 µM[7] | In vitro enzyme inhibition assay |

| Eriocitrin | Inhibition of HUVEC tube formation | Effective at 25-100 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Eriocitrin | Inhibition of VEGFR2 phosphorylation | Dose-dependent inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Eriodictyol | Nrf2 nuclear translocation | Dose-dependent induction (0-100 µM)[4] | ARPE-19 cells |

| Eriocitrin | Antioxidant activity | Effective at 25 and 100 mg/kg in vivo[5] | Mouse model of high-fat diet-induced obesity |

| Eriocitrin | Anti-inflammatory activity | Effective at 10 µM (mean efficacy concentration)[1] | Caco-2 cells |

Experimental Protocols for Novel Target Identification

The discovery of novel biological targets of this compound requires a systematic and multi-faceted approach. This section provides detailed methodologies for key experiments in target identification and validation.

Target Identification Strategies

This technique is a powerful tool for identifying direct binding partners of a small molecule from a complex biological sample.

Experimental Workflow:

Affinity Chromatography-Mass Spectrometry Workflow

Protocol:

-

Probe Synthesis: Chemically modify this compound to incorporate a linker arm for immobilization without significantly altering its biological activity.

-

Immobilization: Covalently attach the modified this compound to an affinity matrix (e.g., NHS-activated sepharose beads).

-

Protein Extraction: Prepare a cell or tissue lysate under conditions that maintain protein integrity and native conformations.

-

Affinity Chromatography: Incubate the lysate with the this compound-coupled beads to allow for binding.

-

Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or a denaturing agent.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS) followed by database searching.

CETSA® is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a target protein.

Experimental Workflow:

Cellular Thermal Shift Assay (CETSA®) Workflow

Protocol:

-

Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.

-

Heat Treatment: Aliquot the treated cells and expose them to a range of temperatures to induce thermal denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Quantification: Quantify the amount of soluble protein at each temperature point using methods like Western blotting for specific candidates or mass spectrometry for proteome-wide analysis.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

The DARTS method relies on the principle that ligand binding can protect a protein from proteolysis.

Experimental Workflow:

Drug Affinity Responsive Target Stability (DARTS) Workflow

Protocol:

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

-

Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

-

Limited Proteolysis: Subject the lysates to limited digestion with a protease (e.g., pronase, thermolysin).

-

Reaction Quenching: Stop the proteolytic reaction.

-

Analysis: Analyze the protein fragments by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These protected bands can be excised and identified by mass spectrometry.

Target Validation and Downstream Pathway Analysis

Once potential targets are identified, it is crucial to validate their interaction with this compound and investigate the downstream functional consequences.

Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment, thereby elucidating its impact on signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated forms, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Reporter gene assays are used to measure the activity of specific signaling pathways. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor in a signaling pathway.

Protocol:

-

Cell Transfection: Transfect cells with a reporter plasmid containing the response element of interest.

-

Cell Treatment: Treat the transfected cells with this compound.

-

Cell Lysis: Lyse the cells to release the reporter enzyme.

-

Enzyme Assay: Measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Data Analysis: An increase or decrease in reporter activity indicates that this compound modulates the corresponding signaling pathway.

Signaling Pathway Visualization

The following diagram illustrates the known signaling pathways affected by this compound and its aglycone, providing a visual representation of its molecular mechanism of action.

Known Signaling Pathways Modulated by this compound and Eriodictyol

Conclusion

This compound holds significant promise as a lead compound for the development of novel therapeutics for a range of human diseases. The methodologies outlined in this technical guide provide a comprehensive framework for the identification and validation of its novel biological targets. By systematically exploring the molecular interactions of this compound, the scientific community can accelerate the translation of this natural product from a promising phytochemical into a clinically valuable therapeutic agent. This guide serves as a critical resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriocitrin | Apoptosis | Carbonic Anhydrase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low doses of eriocitrin attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eriocitrin and Apigenin as New Carbonic Anhydrase VA Inhibitors from a Virtual Screening of Calabrian Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Erioside: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals

Introduction

Erioside, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a type of flavonoid predominantly found in citrus fruits, particularly lemons.[1] With a growing body of research highlighting its potent antioxidant, anti-inflammatory, and potential therapeutic properties, this compound is a compound of significant interest in the fields of pharmaceutical and nutraceutical development.[2][3] A critical parameter for its application in drug formulation, extraction, and purification processes is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in different organic solvents, detailed experimental protocols for solubility determination, and an illustrative signaling pathway modulated by this promising flavonoid.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a crucial consideration for formulation and delivery system design. The following table summarizes the available quantitative data for the solubility of this compound in key organic solvents. For comparative purposes, solubility data for the structurally similar flavonoids, Hesperidin and Naringin, are also included.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound (Eriocitrin) | Ethanol | ~ 1 mg/mL[4][5] | Not Specified |

| ≥ 29.85 mg/mL[6] | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[4][5] | Not Specified | |

| 91 mg/mL (Sonication recommended)[7] | Not Specified | ||

| Dimethylformamide (DMF) | ~ 15 mg/mL[4][5] | Not Specified | |

| Methanol | Readily Soluble[1] | Not Specified | |

| Water | Readily Soluble[1] | Not Specified | |

| Hesperidin | Ethanol | 3.45 x 10⁻⁵ (mole fraction)[8] | 25 |

| Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL[9] | Not Specified | |

| Dimethylformamide (DMF) | ~ 3 mg/mL[9] | Not Specified | |

| Naringin | Ethanol | ~ 1 mg/mL[10] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL[10] | Not Specified | |

| Dimethylformamide (DMF) | ~ 20 mg/mL[10] | Not Specified | |

| Methanol | Higher than in other tested solvents[11] | 15 - 55 |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, purity of the compound and solvent, and the method of determination.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical research. The following section details a widely accepted methodology for assessing the solubility of flavonoids like this compound.

Isothermal Shake-Flask Method

This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (or other flavonoid) of high purity

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, the samples are centrifuged to further separate the solid and liquid phases.

-

Sampling and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed pipette to prevent precipitation. The withdrawn sample is then immediately diluted with a known volume of the solvent to prevent crystallization upon cooling.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC. A calibration curve prepared with standard solutions of this compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the VEGFR2-mediated PI3K/AKT/mTOR signaling cascade, which plays a crucial role in angiogenesis (the formation of new blood vessels). This compound has been found to inhibit this pathway, suggesting its potential as an anti-angiogenic agent.[12]

Caption: this compound's inhibitory effect on the VEGFR2 signaling pathway.

This technical guide provides essential information on the solubility of this compound in various organic solvents, a fundamental aspect for its development as a therapeutic agent. The provided experimental protocol offers a standardized approach for researchers to conduct their own solubility studies. Furthermore, the visualization of the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway sheds light on one of the mechanisms through which this compound may exert its anti-angiogenic effects. A thorough understanding of these physicochemical and biological properties is critical for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jddtonline.info [jddtonline.info]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Eriocitrin | Apoptosis | Carbonic Anhydrase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Erioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a novel flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing the experimental protocols and summarizing key findings. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Compound | IC50 (µM) | Reference |

| A549 (Human Lung Cancer) | Eriodictyol | 50 | [1] |

| FR2 (Non-cancerous) | Eriodictyol | 95 | [1] |

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., FR2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound (or a related compound like Eriodictyol) for 24, 48, and 72 hours.[2]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was analyzed by flow cytometry.

-

Cell Treatment and Harvesting: Cells were treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells were fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Eriodictyol, a similar flavonoid, has been shown to cause G2/M phase arrest in human lung cancer cells.[1]

Western Blot Analysis

Western blotting was performed to investigate the effect of this compound on key signaling proteins.

-

Protein Extraction: Total protein was extracted from this compound-treated and untreated cells.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PI3K, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathways

Preliminary studies on related compounds suggest that this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival. Studies on eriodictyol have shown that it can inhibit the phosphorylation of PI3K and Akt, leading to the inactivation of this pathway and subsequent apoptosis in gastric cancer cells.[3] Similarly, ginsenosides have been shown to affect the PI3K/Akt pathway in various conditions.[4]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Reactive oxygen species (ROS) have been reported to activate the ERK, JNK, and p38 MAPK pathways.[5] The flavonoid hyperoside has been shown to induce apoptosis in breast cancer cells through a mechanism involving ROS and the NF-κB signaling pathway, which can be linked to MAPK signaling.[6][7]

Conclusion

The preliminary cytotoxicity screening of this compound demonstrates its potential as an anticancer agent. The methodologies and findings presented in this guide, drawn from studies on structurally related compounds, provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies should focus on validating these findings with this compound itself and exploring its efficacy in in vivo models.

References

- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. mdpi.com [mdpi.com]

- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Erioside Stability and Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of erioside, a flavanone glycoside. Due to the limited availability of direct stability studies on this compound, this guide draws upon data from structurally similar flavonoid glycosides, particularly other flavanones, to provide a predictive understanding of its stability profile. The experimental protocols and degradation pathways described herein are based on established international guidelines and scientific literature for flavonoid compounds.

Introduction to this compound

This compound is a flavanone glycoside, specifically the 7-O-rutinoside of eriodictyol. Eriodictyol, its aglycone, is a flavonoid found in various citrus fruits and medicinal plants, and it has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. The stability of this compound is a critical factor in its potential therapeutic application, as degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of enzymes. The primary degradation pathways for flavonoid glycosides like this compound involve the hydrolysis of the glycosidic bond and oxidative degradation of the flavonoid rings.

2.1. Hydrolytic Degradation

Hydrolysis of the glycosidic bond in this compound results in the formation of its aglycone, eriodictyol, and the disaccharide rutinose. This process can be catalyzed by both acids and bases.

-

Acid Hydrolysis: Under acidic conditions, the glycosidic linkage is susceptible to cleavage. The rate of hydrolysis is dependent on the pH and temperature.

-

Alkaline Hydrolysis: In alkaline environments, this compound is also prone to degradation. Studies on similar flavanones like hesperidin have shown significant degradation under basic conditions[1][2].

2.2. Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of flavonoid glycosides often involves the cleavage of the glycosidic bond, followed by the degradation of the aglycone. The rate of thermal degradation is typically modeled using first-order kinetics[3]. For some flavonol glycosides, roasting processes have been shown to induce the degradation of the glycosides to their respective aglycones[4].

2.3. Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. The photostability of flavonoids is dependent on their chemical structure. For some flavanones, the glycosylated forms exhibit greater stability compared to their aglycones[5][6]. The presence of a hydroxyl group at certain positions can influence photostability[5].

2.4. Oxidative Degradation

This compound, like other flavonoids, is susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or enzymes like peroxidases. The catechol moiety in the B-ring of eriodictyol is a likely site for oxidation.

2.5. Enzymatic Degradation

Enzymes present in biological systems, such as those from gut microbiota, can hydrolyze the glycosidic bond of this compound. This enzymatic hydrolysis is a key step in the metabolism and bioavailability of flavonoid glycosides.

Data Presentation: Illustrative Stability Data for Flavanone Glycosides

The following tables summarize quantitative data from studies on flavanone glycosides that are structurally similar to this compound. This data is intended to be illustrative of the expected stability profile of this compound.

Table 1: Illustrative Hydrolytic Degradation of Flavanone Glycosides